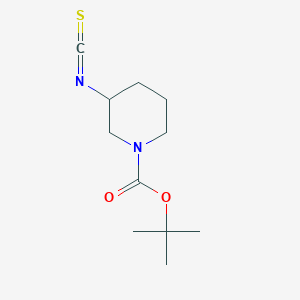
Tert-butyl 3-isothiocyanatopiperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 3-isothiocyanatopiperidine-1-carboxylate: is a chemical compound with the molecular formula C11H18N2O2S and a molecular weight of 242.34 g/mol . It is known for its versatile applications in scientific research, particularly in drug synthesis and bioconjugation strategies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-isothiocyanatopiperidine-1-carboxylate typically involves the reaction of tert-butyl 3-aminopiperidine-1-carboxylate with thiophosgene. The reaction is carried out in an organic solvent such as dichloromethane at low temperatures to ensure the stability of the intermediate products .
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows the same principles as laboratory-scale preparation, with adjustments for scale and efficiency. This includes optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions: Tert-butyl 3-isothiocyanatopiperidine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form substituted thioureas.
Addition Reactions: It can participate in addition reactions with amines to form thiourea derivatives.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols.
Solvents: Dichloromethane, tetrahydrofuran (THF), and acetonitrile.
Conditions: Reactions are typically carried out at low to room temperatures to maintain the stability of the compound.
Major Products:
Thiourea Derivatives: Formed from the reaction with amines.
Substituted Thioureas: Resulting from substitution reactions with various nucleophiles.
Aplicaciones Científicas De Investigación
Tert-butyl 3-isothiocyanatopiperidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in bioconjugation strategies to label proteins and other biomolecules.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of tert-butyl 3-isothiocyanatopiperidine-1-carboxylate involves its reactivity with nucleophiles. The isothiocyanate group (-N=C=S) is highly electrophilic and readily reacts with nucleophiles such as amines, leading to the formation of thiourea derivatives. This reactivity is exploited in various chemical and biological applications, including the labeling of biomolecules and the synthesis of therapeutic agents .
Comparación Con Compuestos Similares
Tert-butyl 3-oxopiperidine-1-carboxylate: Similar in structure but lacks the isothiocyanate group, making it less reactive in certain applications.
N-Boc-3-piperidinone: Another structurally related compound used in stereocontrolled synthesis of chiral compounds.
Uniqueness: Tert-butyl 3-isothiocyanatopiperidine-1-carboxylate is unique due to its isothiocyanate group, which imparts high reactivity and versatility in chemical reactions. This makes it particularly valuable in applications requiring the formation of thiourea derivatives and bioconjugation strategies .
Propiedades
IUPAC Name |
tert-butyl 3-isothiocyanatopiperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O2S/c1-11(2,3)15-10(14)13-6-4-5-9(7-13)12-8-16/h9H,4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKQQACDYIJWBPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)N=C=S |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














